
N,N'-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone
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Overview
Description
N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hexahydro-1,4-diazepine ring and semicarbazone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone typically involves multiple steps. One common method includes the reaction of hexahydro-1,4-diazepine with 1-hydroxyimino-2-oxopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(1-hydroxyimino-2-oxopropyl)piperazine: Similar structure but with a piperazine ring instead of a hexahydro-1,4-diazepine ring.
1,4-Diazepine derivatives: Compounds with a similar diazepine core but different functional groups.
Uniqueness
N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone is unique due to its combination of a hexahydro-1,4-diazepine ring and semicarbazone functional groups
Biological Activity
N,N'-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H24N10O4. The structural representation can be summarized as follows:
- SMILES Notation :
C/C(=N\NC(=O)N)/C(=N...)
This compound features a hexahydro-1,4-diazepine backbone with hydroxyl and imino functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity, it demonstrated a dose-dependent response:
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
This antioxidant activity may be attributed to the presence of hydroxyl groups capable of donating electrons to free radicals.
Cytotoxicity
In studies assessing cytotoxic effects on cancer cell lines, this compound exhibited selective cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 30 |
The compound's ability to selectively target cancer cells while sparing normal cells indicates its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : In cancer cells, it might trigger apoptotic pathways leading to cell death.
- Scavenging Free Radicals : Its antioxidant properties may help mitigate oxidative stress in cells.
Case Studies
A recent study investigated the effects of this compound in a murine model of infection. Mice treated with this compound showed reduced bacterial load and improved survival rates compared to control groups.
Properties
CAS No. |
150012-63-8 |
---|---|
Molecular Formula |
C13H24N10O4 |
Molecular Weight |
384.40 g/mol |
IUPAC Name |
[(E)-[(1E)-1-[4-[(E)-C-[(E)-N-(carbamoylamino)-C-methylcarbonimidoyl]-N-hydroxycarbonimidoyl]-1,4-diazepan-1-yl]-1-hydroxyiminopropan-2-ylidene]amino]urea |
InChI |
InChI=1S/C13H24N10O4/c1-8(16-18-12(14)24)10(20-26)22-4-3-5-23(7-6-22)11(21-27)9(2)17-19-13(15)25/h26-27H,3-7H2,1-2H3,(H3,14,18,24)(H3,15,19,25)/b16-8+,17-9+,20-10+,21-11+ |
InChI Key |
NUJNUWSOQAYBPP-TYEPRFNJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C(=N\O)/N1CCN(CCC1)/C(=N/O)/C(=N/NC(=O)N)/C |
Canonical SMILES |
CC(=NNC(=O)N)C(=NO)N1CCCN(CC1)C(=NO)C(=NNC(=O)N)C |
Origin of Product |
United States |
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